molecular formula C11H14N2O2S B506148 2,2'-[(2-Benzothiazolyl)imino]bisethanol

2,2'-[(2-Benzothiazolyl)imino]bisethanol

Cat. No.: B506148
M. Wt: 238.31g/mol
InChI Key: YFKKJGAGHWKSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(2-Benzothiazolyl)imino]bisethanol (C₁₁H₁₃N₃O₂S) is a bifunctional organic compound featuring a benzothiazole core linked via an imino (-NH-) bridge to two ethanol groups. This structure confers unique physicochemical properties, including polarity from the hydroxyl groups and aromatic stability from the benzothiazole ring.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31g/mol

IUPAC Name

2-[1,3-benzothiazol-2-yl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C11H14N2O2S/c14-7-5-13(6-8-15)11-12-9-3-1-2-4-10(9)16-11/h1-4,14-15H,5-8H2

InChI Key

YFKKJGAGHWKSKD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCO)CCO

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCO)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Analogs

(a) 2,2'-Methylenebisbenzothiazole (CAS 1945-78-4)
  • Structure : Two benzothiazole units linked by a methylene (-CH₂-) group.
  • Molecular Weight : 282.38 g/mol (vs. ~267.3 g/mol for the target compound).
  • Properties : Higher thermal stability (mp 92–96°C) due to dual aromatic systems; used as a rubber vulcanization accelerator and pharmaceutical intermediate.
  • Key Difference : Lacks hydroxyl groups, reducing solubility in polar solvents compared to the target compound .
(b) Bis-(benzothiazol-2-yl)-amines
  • Structure : Two benzothiazole groups connected via an amine (-NH-) bridge.
  • Spectroscopic Data : Distinct ¹³C NMR signals (e.g., C1 at 161.77 ppm, C7 at 148.71 ppm) due to electronic effects of the amine bridge .

Benzotriazole Derivatives

(a) TT-LYK (2,2’-[[(Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol, CAS 80584-89-0)
  • Structure: Benzotriazole core with a methyl-imino-bisethanol chain.
  • Molecular Weight : ~250.3 g/mol.
  • Applications : Corrosion inhibitor for copper; hydroxyl groups enhance water solubility and metal-chelation capacity .
  • Key Difference : Benzotriazole’s nitrogen-rich ring offers stronger coordination with metals compared to benzothiazole .

Substituted Phenyl-Imino Bisethanols

(a) 2,2'-[(4-Methylphenyl)imino]bisethanol (CAS 28005-74-5)
  • Structure : Tolyl group replaces benzothiazole.
  • Molecular Weight : 195.26 g/mol.
  • Applications: Monomer in polymer synthesis (e.g., epoxy resins); lower molecular weight increases volatility but reduces thermal stability .
(b) 2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol (CAS 29705-38-2)
  • Structure : Nitro- and fluoro-substituted phenyl group.
  • Molecular Weight : 244.22 g/mol.
  • Reactivity : Electron-withdrawing substituents enhance electrophilic reactivity, making it suitable for dye intermediates .

Oxazole and Imidazole Analogs

(a) Ditazole (2,2'-[(4,5-Diphenyl-2-oxazolyl)imino]bisethanol, CAS 18471-20-0)
  • Structure: Diphenyloxazole core with bisethanol chain.
  • Applications : Historically used as a platelet aggregation inhibitor; bulky phenyl groups reduce solubility in aqueous media .
(b) 2,2'-(((1-Benzylbenzoimidazol-2-yl)methyl)azanediyl)bisethanol
  • Structure: Benzoimidazole with a methyl-azanediyl-bisethanol chain.
  • Synthesis : Prepared via nucleophilic substitution; exhibits antibacterial/antifungal activity due to the imidazole ring’s bioactivity .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Properties Applications Reference
2,2'-[(2-Benzothiazolyl)imino]bisethanol Benzothiazole ~267.3 Polar, moderate solubility in ethanol Polymer intermediates, corrosion inhibition (inferred)
2,2'-Methylenebisbenzothiazole Benzothiazole (×2) 282.38 High thermal stability (mp 92–96°C) Rubber vulcanization, pharma intermediates
TT-LYK Benzotriazole 250.3 Water-soluble, metal-chelating Copper corrosion inhibitor
2,2'-[(4-Methylphenyl)imino]bisethanol Tolyl 195.26 Volatile, low thermal stability Epoxy resin monomer
Ditazole Diphenyloxazole 368.41 Lipophilic, bioactive Antiplatelet agent (historical)

Research Findings and Industrial Relevance

  • Solubility Trends : Hydroxyl-rich analogs (e.g., TT-LYK, target compound) exhibit better solubility in polar solvents than methylene-linked benzothiazoles .
  • Biological Activity : Imidazole/benzotriazole derivatives show enhanced antimicrobial properties compared to benzothiazoles, likely due to nitrogen-rich aromatic systems .
  • Regulatory Considerations: Nitro- and amino-substituted analogs (e.g., 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol) face restrictions in cosmetics due to sensitization risks .

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